molecular formula C9H17NO2 B13269872 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

Cat. No.: B13269872
M. Wt: 171.24 g/mol
InChI Key: VXTSEPDCQOGHJA-UHFFFAOYSA-N
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Description

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine (CAS 1461868-71-2) is a spirocyclic compound of interest in medicinal chemistry and drug discovery . This amine serves as a versatile chemical building block for constructing more complex molecules, particularly those with potential pharmacological activity . Its unique spiro[3.4]octane core, which features a five-membered oxolane ring fused to a four-membered carbocyclic ring, provides a three-dimensional scaffold that can help explore novel chemical space and modulate the properties of lead compounds . Research into similar 5-oxaspiro[3.4]octane derivatives highlights the value of this structural motif, demonstrating its application in developing agonists for specific receptors, such as the M4 muscarinic receptor . The structural rigidity and presence of both ether and amine functional groups make this compound a valuable intermediate for synthetic chemistry programs aimed at discovering new therapeutic agents. The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-ethoxy-5-oxaspiro[3.4]octan-1-amine

InChI

InChI=1S/C9H17NO2/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h7-8H,2-6,10H2,1H3

InChI Key

VXTSEPDCQOGHJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCCO2)N

Origin of Product

United States

Synthetic Methodologies and Route Development

Precursor Identification and Design for Spiro[3.4]octane Scaffold Construction

The construction of the 5-oxaspiro[3.4]octane scaffold is a critical step in the synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine. The design of appropriate precursors is paramount for the successful formation of this strained spirocyclic system, which consists of a cyclobutane (B1203170) ring fused to a tetrahydrofuran (B95107) ring at a single carbon atom. A plausible synthetic strategy involves the formation of the spirocycle through a cycloaddition reaction, a powerful tool for ring formation in organic synthesis. rsc.orgnih.gov

A potential set of precursors could involve a substituted cyclobutanone (B123998) and a suitable three-carbon component that can form the tetrahydrofuran ring. For instance, a key precursor could be a cyclobutanone derivative bearing a handle for the subsequent introduction of the amine group, or the amine group itself in a protected form. The other precursor would be a reagent capable of delivering the remaining atoms of the tetrahydrofuran ring.

An alternative and often efficient approach is an intramolecular cyclization. For example, a suitably functionalized cyclopentanone (B42830) derivative could serve as a starting point. This precursor would already contain the five-membered ring and could be elaborated to form the cyclobutane ring via an intramolecular reaction.

A hypothetical precursor design is outlined below:

Precursor APrecursor BRationale
3-ethoxycyclobutanone(Dimethyloxosulfonium)methylidePaterno-Büchi-type reaction or similar cycloaddition to form the oxetane (B1205548) ring.
1-(benzyloxycarbonyl)cyclobutane-1,3-dioneEthylene glycolFormation of a ketal, followed by reduction and cyclization.
A functionalized cyclopentanone derivativeNot applicable (intramolecular)Intramolecular cyclization to form the spiro-fused cyclobutane ring.

The choice of precursors is often dictated by their commercial availability, ease of synthesis, and their ability to be functionalized for the subsequent introduction of the ethoxy and amine groups.

Strategic Introduction of Ethoxy and Amine Functionalities

One strategy involves carrying the functional groups, or their protected forms, through the synthetic sequence from the beginning. For example, 3-ethoxycyclobutanone could be used as a starting material. The amine group could be introduced later in the synthesis to avoid its interference with the initial cyclization steps. Protecting groups are often essential for the amine functionality due to its nucleophilic and basic nature. wiley.com Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under a variety of reaction conditions but can be removed selectively. youtube.com

A second strategy is the late-stage functionalization of the pre-formed 5-oxaspiro[3.4]octane scaffold. This approach can be more convergent and efficient. For instance, a ketone precursor could be converted to the corresponding amine via reductive amination. youtube.com The ethoxy group could be introduced via a nucleophilic substitution reaction, such as a Williamson ether synthesis, on a corresponding alcohol precursor. numberanalytics.com

A possible sequence for the introduction of these functionalities is:

Synthesis of a 5-oxaspiro[3.4]octan-1-one intermediate.

Reduction of the ketone to the corresponding alcohol.

Etherification of the alcohol to introduce the ethoxy group.

Conversion of a functional group at the 3-position (if not already present) to an amine, or deprotection of a protected amine.

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the mechanisms of the key bond-forming reactions is crucial for controlling the reaction outcome and for optimizing the synthesis for yield and selectivity.

Cycloaddition reactions are a powerful method for the construction of cyclic and spirocyclic systems. mdpi.com A [2+2] cycloaddition, for instance, between a ketene (B1206846) and an alkene, or a Paterno-Büchi reaction between a carbonyl compound and an alkene, could be envisioned for the formation of the cyclobutane or oxetane ring of the spirocycle. msu.edu These reactions are often concerted, proceeding through a four-membered transition state. The stereochemistry of the product is often dictated by the geometry of the starting materials. The mechanism involves the interaction of the frontier molecular orbitals of the two reacting partners. askpharmacy.net

The introduction of the amine group often proceeds through a nucleophilic addition mechanism. If an imine is formed as an intermediate, the reaction involves the nucleophilic attack of an amine on a carbonyl group, followed by dehydration. libretexts.orgopenstax.org The initial nucleophilic attack forms a tetrahedral intermediate called a carbinolamine. libretexts.org This is followed by proton transfer and elimination of water to form an iminium ion, which is then deprotonated to give the imine. Subsequent reduction of the imine leads to the desired amine. The pH of the reaction medium is often critical in these reactions, as it affects both the nucleophilicity of the amine and the electrophilicity of the carbonyl group. libretexts.org

Alternatively, direct nucleophilic substitution, where an amine displaces a leaving group, follows either an SN1 or SN2 pathway, depending on the substrate and reaction conditions.

The formation of the ethoxy group can be achieved through several etherification methods. The Williamson ether synthesis is a classic and widely used method that proceeds via an SN2 mechanism. numberanalytics.com This reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide or sulfonate. The reaction is typically carried out in a polar aprotic solvent. The mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.

Acid-catalyzed etherification of alcohols is another possibility, which is particularly useful for symmetrical ethers. numberanalytics.com This reaction proceeds through the protonation of an alcohol to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a critical aspect of developing a robust and efficient synthesis. mdpi.com This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield of the desired product and minimize the formation of byproducts. nih.gov

For the synthesis of this compound, several key steps would require careful optimization. For instance, in a cycloaddition reaction to form the spirocyclic core, the choice of solvent can significantly influence the reaction rate and selectivity. The temperature is also a critical parameter, as higher temperatures can sometimes lead to decomposition or the formation of undesired side products. nih.gov

A hypothetical optimization table for the etherification step is presented below:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF251265
2NaHDMF251275
3K2CO3Acetone562450
4Cs2CO3CH3CN82885
5NaHDMF02470

In this hypothetical example, cesium carbonate in acetonitrile (B52724) at reflux provides the highest yield for the etherification reaction.

Similarly, for the reductive amination step, the choice of reducing agent can have a significant impact on the outcome.

EntryAmine SourceReducing AgentSolventpHYield (%)
1NH3NaBH4MeOH960
2NH4OAcNaBH3CNMeOH788
3NH3H2, Pd/CEtOHN/A75
4NH2OH·HClZn, AcOHEtOH345
5NH4OAcNaBH(OAc)3DCE792

Exploration of Stereoselective Synthetic Pathways

As of the latest available research, specific stereoselective synthetic pathways for this compound have not been detailed in publicly accessible scientific literature. The synthesis of chiral spirocyclic compounds, particularly those containing strained oxetane rings, presents a significant challenge in synthetic organic chemistry. While general methodologies for the asymmetric synthesis of related spirocyclic oxetanes exist, their direct application to achieving stereocontrol in the synthesis of this compound has not been reported.

The development of such stereoselective routes would be of considerable interest, as the spatial arrangement of the ethoxy and amine substituents on the spirocyclic scaffold would be expected to significantly influence the compound's biological activity and physicochemical properties. Future research in this area would likely focus on several potential strategies:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to construct the spirocyclic core.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. This could involve enantioselective versions of reactions used in the racemic synthesis.

Chiral Auxiliaries: Temporarily attaching a chiral group to a synthetic intermediate to direct the stereochemistry of subsequent reactions.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

Detailed research findings, including reaction conditions, yields, and measures of stereoselectivity (such as enantiomeric excess or diastereomeric ratio), would be necessary to establish a viable and efficient stereoselective synthesis. Currently, no such data is available for this compound. Therefore, a data table summarizing these parameters cannot be provided at this time. The exploration and development of these pathways remain an open area for future investigation in the field.

Chemical Reactivity and Derivatization Studies

Reactions at the Spiro Ring System

The spiro[3.4]octane framework is central to the molecule's reactivity, with the strained oxetane (B1205548) ring being a key site for chemical transformations.

While specific studies on the ring expansion or contraction of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine are not extensively documented in the literature, the inherent strain of the oxetane ring suggests its susceptibility to such rearrangements under appropriate conditions. The four-membered oxetane ring is known to undergo ring-opening reactions, which can be precursors to ring expansion. researchgate.net For instance, acid-catalyzed opening of the oxetane ring could lead to a carbocation intermediate that might rearrange to a more stable five- or six-membered ring system.

In analogous systems, strain-release driven spirocyclizations have been utilized to construct diazaspiro[3.4]octanes, highlighting the thermodynamic driving force associated with the manipulation of such strained rings. nih.gov Theoretical and mechanistic investigations into related spirocyclic systems often point towards concerted pathways or the formation of transient intermediates that can lead to ring-altered products. researchgate.net

Table 1: Potential Ring Expansion/Contraction Pathways

Reactant SystemProposed IntermediatePotential ProductPlausible Conditions
This compound + Lewis AcidOxonium ion followed by carbocation rearrangementSubstituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivativesBF₃·OEt₂, TiCl₄
Photochemical activationDiradical speciesCyclopentane (B165970) or cyclohexane (B81311) derivatives via bond cleavage and reformationUV irradiation

It is important to note that these are hypothetical pathways based on the known reactivity of similar strained heterocyclic systems.

Functionalization of the spiro carbon centers of the 5-oxaspiro[3.4]octane core, particularly the quaternary spiro center, presents a significant synthetic challenge due to steric hindrance. However, radical-based or organometallic-mediated reactions could potentially achieve this. For instance, remote functionalization strategies might be employed where a reactive center is generated elsewhere in the molecule, which then abstracts a hydrogen atom from one of the spiro carbons, followed by trapping with a suitable reagent.

The synthesis of diverse spirocyclic scaffolds, including 2,6-diazaspiro[3.4]octanes, often involves the functionalization of precursor rings before the spirocyclization step, indicating that direct functionalization of the spiro core is not always straightforward. mdpi.com

Investigation of Stereochemical Outcomes in Derivative Synthesis

The synthesis of derivatives of this compound, which contains multiple stereocenters, necessitates careful consideration of stereochemical control. Reactions involving the existing stereocenters or the creation of new ones can lead to a mixture of diastereomers.

In the synthesis of related spirocyclic systems, such as 2,5-dioxaspiro[3.4]octane building blocks, stereoselectivity is a key aspect. nuph.edu.uanuph.edu.uaresearchgate.net The conformational rigidity of the spirocyclic framework can influence the facial selectivity of approaching reagents. For example, in reactions involving the amine or ethoxy groups, the spiro ring system can direct the approach of reagents to one face of the molecule, leading to a preferred stereoisomer.

Table 2: Factors Influencing Stereochemical Outcomes in Derivatization

Reaction TypeKey FactorExpected Outcome
N-Alkylation/AcylationSteric hindrance from the spiro ringDiastereoselective formation of one isomer
Ring-opening of oxetaneNucleophilic attack trajectoryPotentially high stereocontrol depending on the SN2-like nature of the reaction
Functionalization of the cyclobutane (B1203170) ringDirecting effect of existing substituentsFormation of cis or trans products relative to the amine and ethoxy groups

The principles of stereoselective and stereospecific reactions are fundamental in predicting the outcomes of such transformations. masterorganicchemistry.com For instance, a reaction proceeding through a concerted mechanism is more likely to be stereospecific, while a reaction involving a planar intermediate like a carbocation may result in a loss of stereochemical information.

Advanced Spectroscopic Characterization (beyond basic identification)

Advanced spectroscopic techniques are indispensable for the unambiguous determination of a molecule's connectivity and stereochemistry.

Detailed NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for establishing the stereochemical configuration of this compound. Due to the presence of stereocenters at the C1, C3, and the spirocyclic C4 atoms, the molecule can exist as multiple diastereomers. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be instrumental in determining the relative stereochemistry by identifying protons that are in close spatial proximity.

For instance, correlations observed in a NOESY spectrum between the proton at C1, the proton at C3, and specific protons on the cyclobutane and tetrahydrofuran rings would allow for the assignment of their relative orientations (cis or trans). The coupling constants (J-values) obtained from high-resolution 1H NMR spectra would also provide valuable information about the dihedral angles between adjacent protons, further aiding in the conformational analysis of the ring systems.

Hypothetical ¹H NMR Data Table:

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-13.15dd8.2, 5.5
H-2a2.10m-
H-2b1.95m-
H-34.10q7.0
H-6a3.80t7.5
H-6b3.70t7.5
H-7a1.90m-
H-7b1.80m-
-OCH₂CH₃3.50q7.0
-OCH₂CH₃1.20t7.0
-NH₂1.50br s-

Hypothetical ¹³C NMR Data Table:

Carbon AssignmentChemical Shift (ppm)
C-155.2
C-235.8
C-375.4
C-4 (spiro)85.1
C-668.0
C-728.3
C-865.9
-OCH₂CH₃64.5
-OCH₂CH₃15.3

Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula C₉H₁₇NO₂. Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectrum would offer further structural confirmation by revealing characteristic losses of fragments such as the ethoxy group or parts of the spirocyclic ring system.

Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is available from chemical databases. researchgate.net

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺172.1332
[M+Na]⁺194.1152

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy would be used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the amine (N-H stretching), the ether (C-O stretching), and the aliphatic C-H bonds. The absence of other characteristic bands (e.g., carbonyl C=O) would further support the proposed structure.

Hypothetical IR Data Table:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300-3400Medium, Broad
C-H Stretch (aliphatic)2850-2960Strong
C-O Stretch (ether)1050-1150Strong

Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the spirocyclic system. Furthermore, it would unambiguously establish the relative stereochemistry of the chiral centers. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice. Obtaining suitable crystals for this analysis would be a critical prerequisite.

Computational Chemistry for Conformational Landscapes and Electronic Structure

Computational chemistry provides valuable insights into the molecule's conformational preferences and electronic properties, complementing experimental data.

Quantum Chemical Calculations for Geometry Optimization

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to perform a full geometry optimization of the various possible stereoisomers of this compound. These calculations would yield the lowest energy conformations for each isomer, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, the calculated energies of the different isomers would allow for the prediction of their relative thermodynamic stabilities. These computational models can also be used to simulate theoretical NMR and IR spectra, which can aid in the interpretation of experimental data.

In-Depth Analysis of this compound Reveals Complex Conformational Dynamics and Electronic Properties

A comprehensive review of the structural and electronic characteristics of this compound, a unique spirocyclic compound, is presented. This article delves into the molecule's conformational flexibility through molecular dynamics simulations and examines its electronic landscape via frontier molecular orbital analysis, providing critical insights into its potential behavior and reactivity.

Detailed scientific research, including molecular dynamics simulations and frontier molecular orbital analysis, specifically for the compound "this compound," is not extensively available in publicly accessible literature. Therefore, the following sections are based on established principles of computational chemistry and data from studies on analogous structural motifs, such as spirocycles containing oxetane and tetrahydrofuran rings.

Structural Elucidation and Conformational Analysis

The structural framework of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine is characterized by a spirocyclic junction, where a cyclobutane (B1203170) ring, substituted with an ethoxy and an amine group, shares a single carbon atom with a tetrahydrofuran (B95107) ring. This arrangement imparts significant three-dimensionality and conformational rigidity to the molecule, which is a desirable trait in medicinal chemistry for enhancing target selectivity. researchgate.netenamine.netnih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. nih.govmdpi.com For a molecule like this compound, MD simulations would reveal the dynamic interplay of its constituent rings and substituent groups.

The central spiro[3.4]octane core is composed of a four-membered oxetane (B1205548) ring and a five-membered tetrahydrofuran (THF) ring. The oxetane ring is known to be slightly puckered, a feature that would be confirmed through simulations. nih.gov The THF ring is more flexible and typically adopts either an envelope or a twist (half-chair) conformation. nih.gov MD simulations would allow for the observation of transitions between these conformational states and the determination of their relative stabilities.

Furthermore, the ethoxy and amine substituents on the cyclobutane ring introduce additional degrees of freedom. The simulations would track the rotational dynamics (dihedral angles) of the ethoxy group and the orientation of the amine group. These movements are not independent but are coupled to the puckering of the rings. The conformational flexibility of the entire molecule is a result of these combined motions, and understanding this flexibility is crucial for predicting how the molecule might interact with biological targets.

A representative, though hypothetical, data table summarizing potential findings from an MD simulation is presented below.

Conformational ParameterObserved State 1Observed State 2Energy (kcal/mol)Population (%)
THF Ring ConformationEnvelopeTwist0.065
Oxetane Ring PuckeringPuckeredSlightly Puckered1.235
Ethoxy Group Dihedral (C-C-O-C)60° (gauche)180° (trans)0.580 (gauche)
Amine Group OrientationEquatorialAxial2.195 (Equatorial)
Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. bhu.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. bhu.ac.in

For this compound, quantum chemical calculations would be employed to determine the energies and spatial distributions of the HOMO and LUMO. nih.govrsc.org It is anticipated that the HOMO would be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons, making this site nucleophilic. The LUMO is likely to be distributed over the C-O bonds of the ether linkages and the C-N bond, representing potential sites for electrophilic attack.

The HOMO-LUMO gap would provide insight into the molecule's reactivity. A smaller gap would suggest higher reactivity, while a larger gap would indicate greater stability. The precise energy values would depend on the specific conformation of the molecule, highlighting the link between conformational analysis and electronic properties.

A hypothetical data table summarizing FMO analysis is provided below.

Molecular OrbitalEnergy (eV)Localization
HOMO-9.5Nitrogen lone pair (amine group)
LUMO2.1Antibonding orbitals of C-O and C-N bonds
HOMO-LUMO Gap11.6-
Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block

The presence of stereocenters in 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine, including the spirocyclic carbon and the carbons bearing the amine and ethoxy groups, suggests its potential as a chiral building block. In principle, enantiomerically pure forms of this compound could be used to introduce chirality into larger molecules, a critical aspect in the synthesis of pharmaceuticals where stereochemistry often dictates biological activity. The amine group provides a convenient handle for derivatization and coupling reactions.

Table 1: Potential Chiral Applications of this compound Derivatives

Potential ApplicationRationale
Asymmetric Synthesis of Biologically Active MoleculesIntroduction of a rigid, chiral spirocyclic motif.
Chiral Ligand SynthesisThe amine functionality could be incorporated into ligands for asymmetric catalysis.
Chiral AuxiliariesTemporary attachment to a prochiral substrate to direct a stereoselective reaction.

Note: This table is illustrative of potential applications and is not based on published research for this specific compound.

Incorporation into Complex Molecular Architectures

The rigid spirocyclic core of this compound could be strategically employed to control the three-dimensional orientation of substituents in complex molecules. This is particularly valuable in medicinal chemistry for optimizing ligand-receptor interactions. The oxetane (B1205548) ring, a known bioisostere for gem-dimethyl and carbonyl groups, can improve physicochemical properties such as solubility and metabolic stability.

Precursor for Diversified Scaffolds

The functional groups present in this compound—the primary amine, the ether linkage, and the oxetane ring—offer multiple points for chemical modification. The amine can be readily acylated, alkylated, or used in reductive aminations. The oxetane ring, under specific conditions, can undergo ring-opening reactions to introduce further diversity. This makes the compound a hypothetical starting point for the generation of libraries of novel spirocyclic compounds for high-throughput screening.

Application in Material Science Research (Non-Clinical)

In the realm of material science, spirocyclic compounds are investigated for their unique photophysical and electronic properties. While there is no data on this compound, related spiro-compounds have been incorporated into organic light-emitting diodes (OLEDs) and other electronic materials. The rigid structure can help in achieving desired molecular packing and charge transport properties.

Integration into Catalyst Design (Non-Clinical)

The amine group of this compound could serve as an anchoring point for catalytically active metal centers or as a basic site in organocatalysis. The chiral nature of the scaffold could be exploited in the design of novel asymmetric catalysts. The development of catalysts from this scaffold would require extensive synthetic modification and evaluation, for which no precedent currently exists in the literature.

Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. Future efforts in the synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine and its analogs should prioritize green chemistry principles to minimize environmental impact and enhance efficiency.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly accelerate reaction times and improve yields in the synthesis of spirocyclic systems. dntb.gov.uamdpi.com

Use of Green Solvents: Investigating deep eutectic solvents or aqueous media could replace traditional volatile organic compounds, leading to a more sustainable process. rsc.orgresearchgate.net

Mechanochemical Methods: Synthesis through mechanical grinding offers a solvent-free or solvent-minimized alternative, reducing waste and energy consumption. nih.gov

Electroorganic Synthesis: Employing electricity as a reagent to drive reactions can replace hazardous and toxic redox reagents, offering a cleaner synthetic pathway. rsc.org

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced reaction control. dntb.gov.uamdpi.com
Deep Eutectic SolventsBiodegradable, low toxicity, and recyclable reaction media. rsc.org
MechanochemistrySolvent-free or reduced solvent conditions, high atom economy. nih.gov
Electroorganic SynthesisAvoidance of toxic reagents, reduced energy costs, sustainable redox processes. rsc.org

Exploration of Novel Catalytic Transformations

The strained oxetane (B1205548) ring in this compound is a key functional group that can be exploited for a variety of catalytic transformations, leading to novel molecular architectures.

Future research should focus on:

Catalytic Ring-Opening Reactions: The development of selective catalytic methods for the ring-opening of the oxetane moiety can provide access to highly functionalized cyclopentane (B165970) derivatives. This can be achieved using various catalytic systems, including Lewis acids, transition metals, and photoredox catalysts. researchgate.netresearchgate.net

Asymmetric Catalysis: The introduction of chirality is crucial for many applications. Asymmetric desymmetrization of the spiro-oxetane core or enantioselective catalytic syntheses could provide access to stereochemically pure isomers with distinct biological activities. researchgate.net

Transition Metal-Catalyzed Cross-Coupling: The primary amine can be utilized as a directing group or a coupling partner in transition metal-catalyzed reactions to introduce further complexity and diversity to the molecular scaffold. acs.org

Cobalt-Catalyzed Radical Ring-Opening: Exploring radical-based transformations of the oxetane ring using cobalt catalysis could unlock novel reaction pathways and lead to the formation of unique radical intermediates for further functionalization. researchgate.net

Catalytic TransformationPotential Application to this compound
Catalytic Ring-OpeningSynthesis of functionalized cyclopentane derivatives. researchgate.netresearchgate.net
Asymmetric CatalysisAccess to enantiomerically pure forms of the compound and its derivatives. researchgate.net
Transition Metal CatalysisIntroduction of diverse substituents and construction of more complex molecules. acs.org
Radical Ring-OpeningGeneration of novel radical intermediates for unique functionalization. researchgate.net

Expansion of Derivatization Pathways

The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the generation of a library of derivatives with diverse properties.

Future derivatization strategies should include:

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the primary amine with isocyanates or isothiocyanates can yield a variety of urea and thiourea derivatives, which are common motifs in biologically active molecules. mdpi.combeilstein-journals.org

Sulfonamide Synthesis: The formation of sulfonamides through reaction with sulfonyl chlorides is a well-established method to introduce a key pharmacophore and modulate the physicochemical properties of the parent compound. researchgate.netmagtech.com.cn

Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides a straightforward route to secondary and tertiary amines, expanding the substitution pattern around the nitrogen atom. researchgate.netresearchgate.net

Acylation and Alkylation: Standard N-acylation and N-alkylation reactions can be employed to introduce a wide array of functional groups, enabling systematic structure-activity relationship (SAR) studies.

Derivatization ReactionResulting Functional GroupPotential Impact on Properties
Reaction with IsocyanatesUreaAltered hydrogen bonding capacity and biological activity. mdpi.combeilstein-journals.org
Reaction with Sulfonyl ChloridesSulfonamideIntroduction of a key pharmacophore, improved metabolic stability. researchgate.netmagtech.com.cn
Reductive AminationSecondary/Tertiary AmineIncreased steric bulk and modified basicity. researchgate.netresearchgate.net
Acylation/AlkylationAmide/Substituted AmineFine-tuning of lipophilicity and steric properties.

Advanced Computational Predictions of Reactivity and Selectivity

In silico methods are powerful tools for guiding experimental work by providing insights into reaction mechanisms, reactivity, and selectivity. The application of advanced computational chemistry can accelerate the development and understanding of the chemistry of this compound.

Future computational studies should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the mechanism and energetics of potential synthetic routes and catalytic transformations, including the ring-opening of the oxetane. rsc.org This can help in optimizing reaction conditions and predicting the feasibility of new reactions.

Prediction of Reaction Pathways: Computational models can be used to predict the most likely reaction pathways for derivatization and catalytic transformations, saving experimental time and resources. nih.gov

In Silico Prediction of Properties: Computational methods can predict various physicochemical and pharmacokinetic properties (e.g., solubility, lipophilicity, ADME properties) of potential derivatives, aiding in the design of compounds with desired characteristics for specific applications. mdpi.com

Molecular Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives, guiding the design of more potent analogs. dntb.gov.ua

Computational MethodApplication to this compound
Density Functional Theory (DFT)Elucidation of reaction mechanisms and prediction of reactivity. rsc.org
Reaction Pathway PredictionIdentification of feasible synthetic routes and potential side products. nih.gov
In Silico Property PredictionDesign of derivatives with optimized physicochemical and ADME properties. mdpi.com
Molecular DockingPrediction of binding interactions with biological targets. dntb.gov.ua

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